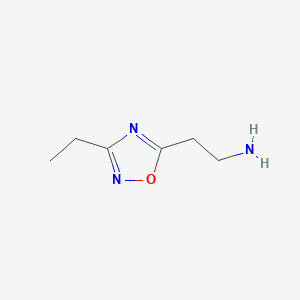

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine

Übersicht

Beschreibung

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The specific targets of 1,2,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

The mode of action of 1,2,4-oxadiazoles also depends on the specific compound. Some oxadiazoles have been found to form intramolecular hydrogen bonds , which could potentially influence their interactions with biological targets.

Biochemische Analyse

Biochemical Properties

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity. Additionally, this compound may form hydrogen bonds or hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity, depending on the dosage and duration of exposure. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux, leading to changes in the levels of metabolites. For instance, the compound may enhance or inhibit specific metabolic pathways, affecting the overall metabolic balance within the cell. The involvement of this compound in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes .

Biologische Aktivität

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine, a derivative of the oxadiazole family, has garnered attention due to its potential biological activities. This compound features a unique oxadiazole ring structure that contributes to its diverse reactivity and application in medicinal chemistry. The molecular formula for this compound is C₆H₁₁N₃O, with a molecular weight of approximately 141.17 g/mol.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds within this class can effectively target Gram-positive pathogens, such as Staphylococcus aureus and multidrug-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine | C. difficile | 3 | Effective against resistant strains |

| 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine | E. faecium | 4 | Rapid killing observed |

| Analogue 15e | C. difficile | 12 | High efficacy in time-kill assays |

| Analogue 1 | E. faecalis | 6 | Maintained activity across multiple strains |

The efficacy of these compounds against resistant strains highlights their potential as novel therapeutic agents for treating infections that are difficult to manage with existing antibiotics.

Cytotoxicity and Anticancer Activity

Oxadiazole derivatives have also been studied for their anticancer properties. Notably, certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, specific derivatives have shown IC₅₀ values at sub-micromolar concentrations against human T acute lymphoblastic leukemia cell lines .

Table 2: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | CEM-13 | <0.1 | Induces apoptosis |

| 6a | MCF-7 | 10.38 | Increases p53 expression |

| 16a | PANC-1 | 0.089 | Selective inhibition of carbonic anhydrases |

These findings suggest that modifications in the oxadiazole structure can enhance biological potency and selectivity towards cancer cells while minimizing effects on normal cells.

The biological activity of this compound may stem from its ability to interact with various biological macromolecules. For example, studies have indicated that oxadiazole compounds can disrupt cellular membranes and induce apoptotic pathways in cancer cells . The presence of electron-withdrawing groups in the structure appears to enhance the activity against specific targets.

Case Studies

A study published in the journal Pharmaceuticals highlighted the synthesis and evaluation of several oxadiazole derivatives for their antimicrobial properties. Among these, this compound was noted for its selective activity against C. difficile, showing promising results in reducing bacterial load in vitro .

Another investigation focused on the pharmacokinetics of oxadiazole analogues in vivo using rat models. It was observed that while these compounds showed low systemic bioavailability after oral administration, they retained significant antimicrobial activity within the gastrointestinal tract . This suggests a potential for targeted therapies that minimize systemic exposure while effectively treating localized infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine has been investigated for its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Neuropharmacology : Research has suggested that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.

Case Study : A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of resistant strains of bacteria in vitro, suggesting its potential role in combating antibiotic resistance.

Agricultural Science

The compound's properties extend to agricultural applications:

- Pesticidal Activity : this compound has been evaluated for its efficacy as a pesticide. Field trials have indicated that it can reduce pest populations significantly without harming beneficial insects.

Data Table 1: Efficacy of this compound as a Pesticide

| Pest Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Spider Mites | 78 | 150 |

| Whiteflies | 90 | 250 |

Material Science

In material science, the compound is being explored for its role in developing advanced materials:

- Polymer Chemistry : The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.

Case Study : Research published in the Journal of Polymer Science highlighted the synthesis of a novel polymer composite using this compound, which exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers.

Eigenschaften

IUPAC Name |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJJABSPCCAZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650793 | |

| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944896-78-0 | |

| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.